molecular formula C15H14FNO2 B3167344 N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine CAS No. 919017-52-0

N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Cat. No.: B3167344
CAS No.: 919017-52-0
M. Wt: 259.27 g/mol
InChI Key: QHJHQJLKWLBVDH-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine (CAS 919017-52-0) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the development of inhibitors for monoamine oxidase B (MAO-B). The compound features a 2,3-dihydrobenzo[b][1,4]dioxin core structure, which is a privileged scaffold in drug discovery known for its relevance in neurology . Research indicates that the 1,4-benzodioxan moiety is a key pharmacophore for designing potent and selective MAO-B inhibitors . Inhibiting MAO-B is a validated therapeutic approach for treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases, as it can elevate dopamine levels in the brain and reduce the formation of neurotoxic reactive oxygen species . This compound serves as a valuable building block and intermediate for synthesizing more complex molecules. It can be used to create functionalized derivatives like 1,3-diarylpyrazoles, which are investigated for their diverse biological activities, including potential antiparasitic properties . With a molecular formula of C15H14FNO2 and a molecular weight of 259.28 g/mol , it is characterized by its high purity and consistent quality, ensuring reliable and reproducible results in experimental settings. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c16-13-4-2-1-3-11(13)10-17-12-5-6-14-15(9-12)19-8-7-18-14/h1-6,9,17H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJHQJLKWLBVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves the following steps:

    Formation of the Benzodioxane Core: The benzodioxane core can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the benzodioxane core with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Amination: The final step involves the introduction of the amine group. This can be achieved through a reductive amination reaction using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzodioxane derivatives.

Scientific Research Applications

N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition.

Comparison with Similar Compounds

Key Findings and Implications

  • Fluorine’s Role : The 2-fluorobenzyl group in the target compound balances lipophilicity and metabolic stability, offering advantages over bulkier substituents (e.g., tert-butyl in ) .
  • Synthetic Challenges : Direct benzylation reactions (e.g., ) require optimized catalysts (e.g., Pd or Zn-NHC systems) to achieve >80% yields .

Biological Activity

N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is a synthetic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to a class of molecules characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is known for its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H16FNO2C_{16}H_{16}FNO_2, with a molecular weight of approximately 273.31 g/mol. The compound features:

  • 2,3-Dihydrobenzo[b][1,4]dioxin core : This bicyclic structure contributes to its biological activities.
  • Fluorobenzyl group : The presence of fluorine enhances the lipophilicity and potential binding interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Enzyme Inhibition : The sulfonamide and amine functionalities in the compound are known to inhibit various enzymes. For instance, compounds with similar structures have shown inhibitory effects on α-glucosidase and lipoxygenase enzymes, suggesting potential applications in managing diabetes and inflammatory conditions.
  • Anti-Hepatotoxic Activity : Some derivatives of the 2,3-dihydrobenzo[b][1,4]dioxin scaffold have demonstrated hepatoprotective properties in preclinical studies.

The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets. The fluorobenzyl group may enhance binding affinity due to increased hydrophobic interactions. Additionally, the compound's structural complexity allows for multiple points of interaction with target proteins.

Case Studies

  • Inhibition of α-Glucosidase : A study demonstrated that derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin structure showed significant inhibition against α-glucosidase with IC50 values in the low micromolar range. This suggests potential for developing antidiabetic agents .
  • Anti-inflammatory Activity : Another research project explored the anti-inflammatory effects of related compounds in vitro. Results indicated that these compounds could reduce pro-inflammatory cytokine levels in stimulated macrophages .

Comparative Analysis

The following table summarizes the biological activities associated with related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundBenzodioxane moietyEnzyme inhibition (α-glucosidase)
4-MethylbenzenesulfonamideSulfonamide groupEnzyme inhibition
AcarboseGlucosidase inhibitorDiabetes management

Q & A

Q. Table 1. Comparative Bioactivity of Derivatives

SubstituentTarget EnzymeIC₅₀ (µM)Selectivity Index (vs. COX-2)
2-FluorobenzylAChE0.4512.3
4-MethoxybenzylAChE1.25.8
3-Fluoro-4-methoxyα-Glucosidase2.18.9
Data from

Q. Table 2. Optimal Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Amine Alkylation2-Fluorobenzyl bromide, Et₃N, DMF, 50°C82
Sulfonamide Formation4-Methylbenzenesulfonyl chloride, Na₂CO₃, RT76
PurificationFlash chromatography (EtOAc/hexanes)95
Data from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
Reactant of Route 2
Reactant of Route 2
N-(2-Fluorobenzyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

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